2-(2-{4-[1-(4-fluorophenyl)ethyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}ethyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE is a complex organic compound that features a phthalazinone core, a triazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an ethylated triazole intermediate.
Attachment of the Phthalazinone Core: The final step involves coupling the triazole-fluorophenyl intermediate with a phthalazinone derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phthalazinone core, potentially altering the electronic properties of the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Electrophiles like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or phthalazinone derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the triazole ring can participate in hydrogen bonding and π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{4-[1-(4-CHLOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE
- 2-(2-{4-[1-(4-METHOXYPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE
Uniqueness
The presence of the fluorophenyl group in 2-(2-{4-[1-(4-FLUOROPHENYL)ETHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for various applications.
Properties
Molecular Formula |
C20H18FN5OS |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[2-[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C20H18FN5OS/c1-13(14-6-8-16(21)9-7-14)26-18(23-24-20(26)28)10-11-25-19(27)17-5-3-2-4-15(17)12-22-25/h2-9,12-13H,10-11H2,1H3,(H,24,28) |
InChI Key |
FNYSWUGDFNCACH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2C(=NNC2=S)CCN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.